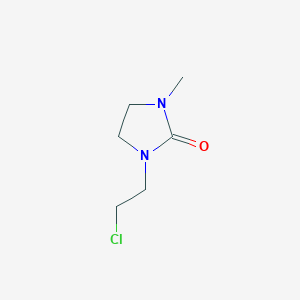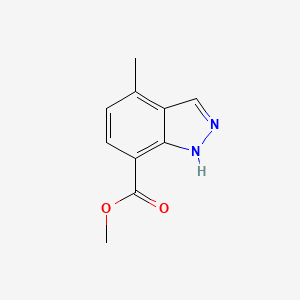![molecular formula C13H13NO3 B8661326 3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one CAS No. 1333331-85-3](/img/structure/B8661326.png)
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.247 g/mol . This compound is characterized by the presence of a pyridinone core substituted with a 4-methoxybenzyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one typically involves the reaction of 4-hydroxypyridin-2(1H)-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridinone ring results in a dihydropyridine compound.
Applications De Recherche Scientifique
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpyridine-2-one: Similar in structure but with a phenyl group instead of a methoxybenzyl group.
6-Phenylpyrimidin-4-one: Contains a pyrimidinone core with a phenyl substitution.
1H-Pyrazolo[3,4-b]pyridine: A heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Uniqueness
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
1333331-85-3 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one |
InChI |
InChI=1S/C13H13NO3/c1-16-11-4-2-10(3-5-11)9-17-13-8-14-7-6-12(13)15/h2-8H,9H2,1H3,(H,14,15) |
Clé InChI |
RZNJYFAROYIMSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=CNC=CC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(Prop-2-en-1-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B8661246.png)
![1-Butanesulfonic acid, 4-[(1,1-dimethylethyl)amino]-](/img/structure/B8661250.png)


![5-[(2-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B8661277.png)









